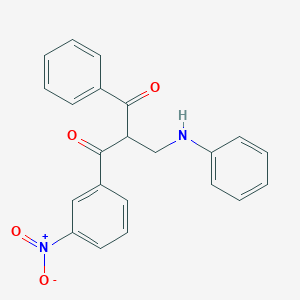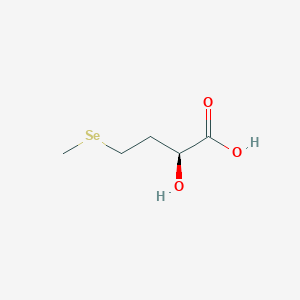![molecular formula C15H21NO4Si B12599374 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide CAS No. 625857-72-9](/img/structure/B12599374.png)
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide typically involves the reaction of 3-phenylprop-2-ynoic acid with 3-(trimethoxysilyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of silyl ethers or silyl amines.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the modification of surfaces to enhance hydrophobicity and adhesion properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide involves its interaction with molecular targets such as proteins and enzymes. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on the surface of proteins, leading to the inhibition of their activity. This interaction is facilitated by the formation of stable protein-ligand complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy[3-(phenylamino)propyl]silane: Similar in structure but contains an aniline group instead of a prop-2-ynamide moiety.
N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group and is used as a silane coupling agent.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group and is used for surface modification of silica gel.
Uniqueness
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide is unique due to its combination of a phenyl group, a trimethoxysilyl group, and a prop-2-ynamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Eigenschaften
CAS-Nummer |
625857-72-9 |
|---|---|
Molekularformel |
C15H21NO4Si |
Molekulargewicht |
307.42 g/mol |
IUPAC-Name |
3-phenyl-N-(3-trimethoxysilylpropyl)prop-2-ynamide |
InChI |
InChI=1S/C15H21NO4Si/c1-18-21(19-2,20-3)13-7-12-16-15(17)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,12-13H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
LRYFGIWGIURIFO-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC(=O)C#CC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)


![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)

![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)

